

(Benzyloxy)methanol CAS number 14548-60-8

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Compound of Interest

Compound Name: (Benzyloxy)methanol

Cat. No.: B085359

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An In-Depth Technical Guide to **(Benzyloxy)methanol** (CAS 14548-60-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Benzyloxy)methanol, also known as benzyl hemiformal, is a versatile organic compound with the CAS number 14548-60-8.[1][2][3] Structurally, it features both a benzyl ether and a primary alcohol functional group, which imparts a dual reactivity that makes it a valuable intermediate and reagent in organic synthesis.[1] Its applications span various industries, including pharmaceuticals, cosmetics, and materials science.[1][4] In the pharmaceutical and drug development sectors, it is recognized as a key building block for complex active pharmaceutical ingredients (APIs).[1][4] Furthermore, it is conceptually related to reagents used for installing the benzyloxymethyl (BOM) protecting group on hydroxyl functionalities, a crucial strategy in the multi-step synthesis of complex molecules.[1][5] This compound also sees use as a solvent, a fragrance ingredient, and as a preservative or biocide, where it acts by denaturing proteins and disrupting microbial cell membranes.[4][6]

Physicochemical and Spectroscopic Data

(Benzyloxy)methanol is a clear liquid with a characteristic aromatic odor.[1][7] Its properties are summarized in the tables below. Note that some values are predicted based on computational models and may vary slightly from experimental data.[1]

Table 1: Physical and Chemical Properties

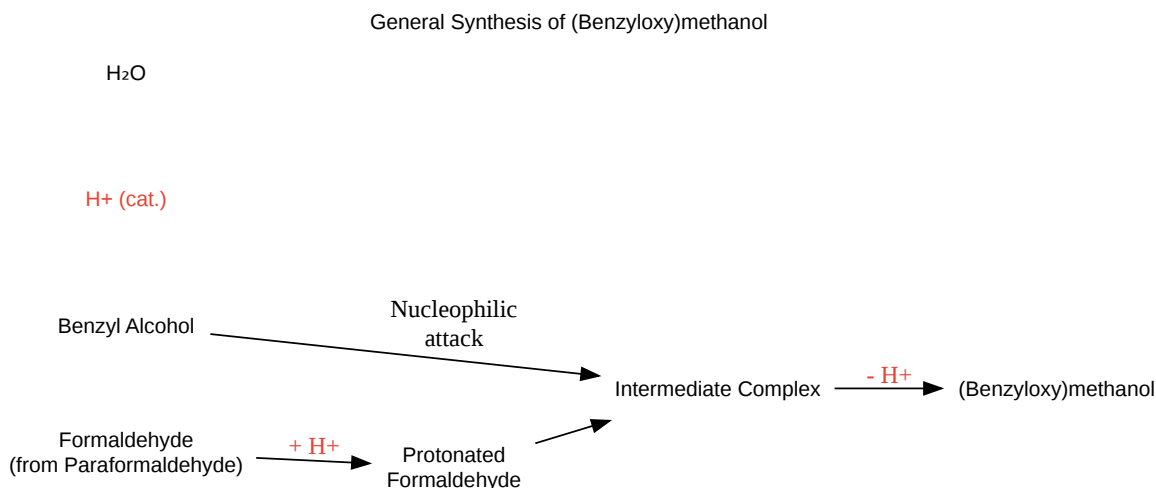
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₀ O ₂	[2][4]
Molecular Weight	138.16 g/mol	[1][2]
Boiling Point	161.7 °C at 760 mmHg	[3][4]
Density	1.095 g/cm ³	[2][4]
Flash Point	49.5 °C	[3][4]
Vapor Pressure	1.55 mmHg at 25°C	[3][4]
Refractive Index	1.532	[3][4]
pKa (Predicted)	13.17 ± 0.10	[4][8]
LogP (Estimated)	1.191	[8]
Water Solubility (Est.)	1.499e+005 mg/L at 25 °C	[5]
Appearance	Clear liquid with an aromatic odor	[1][7]

Table 2: Spectroscopic Data

Technique	Data	Reference(s)
¹ H NMR	Key signal expected at δ ~4.5 ppm for –OCH ₂ O– protons. Aromatic protons are expected in the δ 7.2–7.4 ppm range.	[2]
HRMS	Expected [M+H] ⁺ at m/z 139.0754 (calculated for C ₈ H ₁₁ O ₂ ⁺).	[2]
IR Spectroscopy	Characteristic absorptions include a strong O–H stretch (~3400 cm ⁻¹) and a C–O–C stretch (~1100 cm ⁻¹).	[2][9][10]

Synthesis and Reaction Mechanisms

The most common laboratory-scale synthesis of **(benzyloxy)methanol** involves the acid-catalyzed condensation of benzyl alcohol with a source of formaldehyde, such as paraformaldehyde.^[1] The reaction proceeds via a nucleophilic substitution mechanism.



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Caption: General synthesis of **(benzyloxy)methanol**.

General Synthesis Protocol

This is a representative protocol as detailed experimental procedures for **(benzyloxy)methanol** are not readily available in peer-reviewed literature. This procedure is based on the general description of the acid-catalyzed reaction between an alcohol and formaldehyde.

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add benzyl alcohol and paraformaldehyde (1.1 to 1.5 molar equivalents).
- **Solvent and Catalyst:** Add a suitable solvent such as toluene. Add a catalytic amount of a strong acid, for example, concentrated sulfuric acid or p-toluenesulfonic acid.

- Reaction: Heat the mixture to reflux (e.g., 80-110 °C depending on the solvent) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing the organic phase with a saturated sodium bicarbonate solution, followed by water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography (e.g., using a hexane/ethyl acetate eluent system) to yield pure **(benzyloxy)methanol**.^[2]

Applications in Drug Development: The Benzyloxymethyl (BOM) Protecting Group

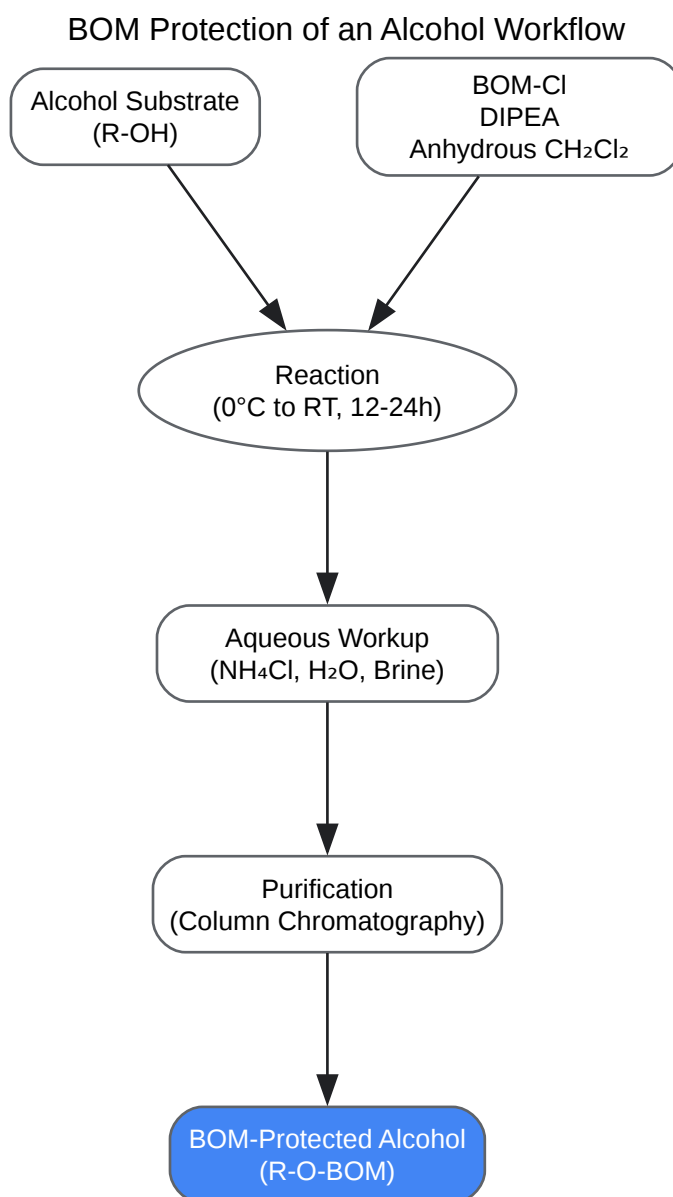
In complex organic synthesis, particularly in drug development, protecting groups are essential for temporarily masking reactive functional groups.^[1] **(Benzyloxy)methanol** is a precursor to the benzyloxymethanol (BOM) group, which is a stable and reliable protecting group for alcohols.^[5] The BOM group is stable across a wide range of acidic and basic conditions.^[1]

Experimental Protocol: Protection of an Alcohol with BOM Chloride

Benzyloxymethyl chloride (BOM-Cl) is a common reagent for introducing the BOM group. This protocol is a general procedure.

- Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
- Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 1.5 eq).
- Reagent Addition: Cool the solution to 0 °C using an ice bath. Add benzyloxymethyl chloride (BOM-Cl, 1.2 eq) dropwise.

- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
- Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by flash column chromatography on silica gel to yield the BOM-protected alcohol.[2]



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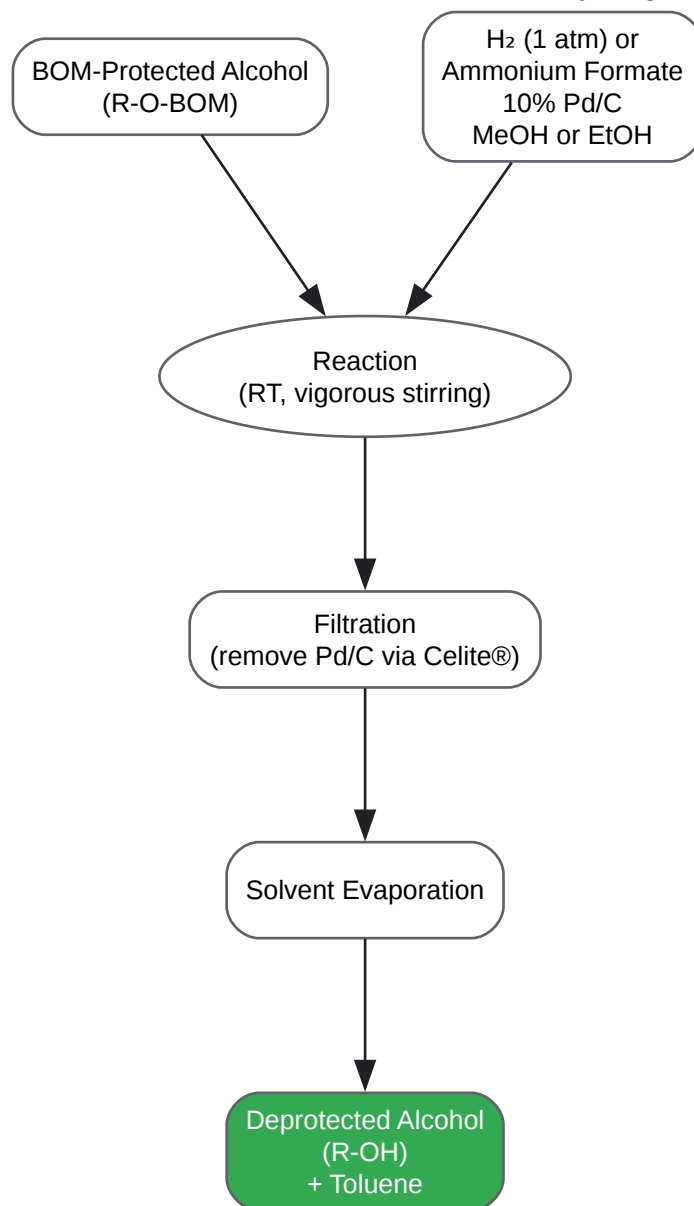
Caption: Experimental workflow for BOM protection of an alcohol.

Experimental Protocol: Deprotection of a BOM-Protected Alcohol

The BOM group is commonly removed by catalytic hydrogenolysis, which cleaves the benzyl ether bond.^[5]

- **Reaction Setup:** Dissolve the BOM-protected alcohol (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.
- **Catalyst Addition:** Carefully add a catalyst, typically 10% Palladium on carbon (Pd/C), at a loading of 5-10 mol%.^[4]
- **Hydrogenation:** Seal the flask, evacuate the atmosphere, and backfill with hydrogen gas (H₂), often supplied from a balloon for lab-scale reactions.^[4] For substrates sensitive to over-reduction, catalytic transfer hydrogenation using a hydrogen donor like ammonium formate can be an effective alternative.^{[4][11]}
- **Reaction:** Stir the mixture vigorously under the hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the starting material is consumed.
- **Work-up and Purification:** Carefully purge the hydrogen from the flask with an inert gas like nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.^[4] Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Deprotection of BOM-Protected Alcohol via Hydrogenolysis



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Caption: Deprotection of a BOM-protected alcohol.

Analytical Methods

Chromatographic techniques are essential for the analysis of **(benzyloxy)methanol**, both for purity assessment and quantification in various matrices.

Table 3: Representative Chromatographic Conditions

Parameter	High-Performance Liquid Chromatography (HPLC)	Gas Chromatography (GC)
Column	C18 (e.g., 4.6 x 250 mm, 5 μ m)	Nonpolar column, e.g., DB-5MS or HP-1
Mobile Phase / Carrier Gas	Isocratic or gradient mixture of Acetonitrile and Water	Helium
Flow Rate / Temp. Program	~1.0 mL/min	Example: 50 °C initial, ramp to 300 °C
Detection	UV at ~254 nm	Mass Spectrometry (MS) or Flame Ionization (FID)
Reference(s)	[2]	[12] [13]

Representative HPLC Method

- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent like methanol to an appropriate concentration. Filter through a 0.45 μ m syringe filter before injection.
- Chromatographic Conditions:
 - Column: C18 reversed-phase, 4.6 x 250 mm, 5 μ m particle size.
 - Mobile Phase: A gradient of acetonitrile in water can be used for optimal separation from impurities. For example, starting with 30% acetonitrile and ramping to 90% over 15 minutes.
 - Flow Rate: 1.0 mL/min.
 - Detector: UV detector set to 254 nm.
 - Injection Volume: 10-20 μ L.
- Quantification: Use an external standard calibration curve prepared with pure **(benzyloxy)methanol**.

Representative GC-MS Method

- Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane or methanol). An internal standard can be added for improved quantitation.
- Chromatographic Conditions:
 - Column: DB-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness.
 - Carrier Gas: Helium at a constant flow.
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 300 °C and hold for 5 minutes.[12]
 - Injector: Split/splitless injector at 250 °C.
 - Detector: Mass spectrometer operating in electron ionization (EI) mode. Scan a mass range of m/z 40-400.
- Identification: Identification is based on the retention time and comparison of the mass spectrum with a reference spectrum. Fragmentation patterns would likely include ions corresponding to the benzyl cation (m/z 91) and other fragments resulting from cleavage of the ether and alcohol groups.

Safety and Handling

(Benzyloxy)methanol is a reactive chemical that requires careful handling. It is classified as harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[14] It may also cause respiratory irritation.[14] Some sources indicate it is a possible human carcinogen (Group 2B).[2]

Table 4: Safety and Hazard Information

Identifier	Code / Information	Reference(s)
GHS Pictograms	GHS05 (Corrosion), GHS07 (Exclamation Mark)	[8]
Signal Word	Danger	[8]
Hazard Statements	H302, H312, H315, H318, H335	[2]
Precautionary Statements	P270, P280, P301+P312, P302+P352, P305+P351+P338, P310, P501	[2]
Personal Protective Equipment (PPE)	Wear protective gloves, protective clothing, eye protection, and face protection.	[15]
Storage	Store at <-15°C in a well-closed, dry container.	[2]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.	[15]
First Aid (Skin)	Wash with plenty of water. Call a poison center or doctor if you feel unwell. Take off contaminated clothing and wash it before reuse.	[15]
First Aid (Ingestion)	Rinse mouth. Call a poison center or doctor if you feel unwell.	[15]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical and work in a well-ventilated fume hood.

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